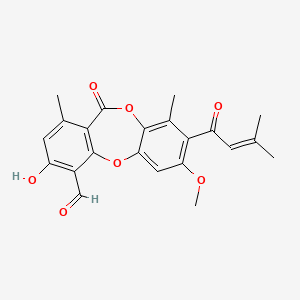
m-PEG8-(CH2)12-phosphonic acid ethyl ester
Overview
Description
M-PEG8-(CH2)12-phosphonic acid ethyl ester is a PEG linker containing phosphonic acid ethyl ester . The hydrophilic PEG linker increases the water solubility properties of the compound .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The chemical formula of this compound is C31H65O11P . Its exact mass is 644.43 and its molecular weight is 644.820 . The elemental analysis shows that it contains Carbon (57.74%), Hydrogen (10.16%), Oxygen (27.29%), and Phosphorus (4.80%) .Chemical Reactions Analysis
As a PEG-based PROTAC linker, this compound can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Scientific Research Applications
Synthesis and Modification
- m-PEG8-(CH2)12-phosphonic acid ethyl ester, a derivative of poly(ethylene glycol) (PEG), has been synthesized using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures. These adaptations have been crucial in preparing bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated PEG samples (Turrin, Hameau, & Caminade, 2012).
Nanoparticle Stabilization
- This compound plays a role in synthesizing well-defined phosphonic acid-terminated PEG, which is used in conjugation strategies for stabilizing multifunctional upconverting luminescent nanohybrids (Kurowska et al., 2022).
Ion Exchange and Metal Sorption
- Phosphorylated mono- and triethylene glycol ethyl esters, related to this compound, have been developed for the sorption of various metal ions from phosphoric acid solutions, demonstrating their utility in ion exchange and coordination (Zhu & Alexandratos, 2015).
Polymerization Catalyst
- Nickel phosphine phosphonate ester complexes featuring PEG side arms have been used to accelerate ethylene polymerization, highlighting the potential of this compound derivatives in catalyzing polymerization processes (Xiao, Cai, & Do, 2019).
Biomedical Applications
- The compound has been utilized in the modification of N-Methylene phosphonic chitosan with poly(ethyleneglycol)-aldehyde to enhance water swelling and hygroscopicity, which is significant for biomedical material applications (Ramos et al., 2006).
Nanoparticle Stabilization and Hemocompatibility
- Low average molar mass PEG-b-PVPA block copolymers, involving phosphonic acid terminations, have been synthesized for stabilizing iron oxide nanoparticles with high colloidal stability and hemocompatibility, suggesting their potential in biomedical applications (Markiewicz et al., 2016).
Degradation in Biomedical Materials
- The degradation behavior of polyphosphazenes with amino acid ester side groups, related to this compound, has been studied for use in biodegradable materials, focusing on the hydrolytic environment and sample processing (Andrianov & Marin, 2006).
Nanoparticle Coating
- Statistical copolymers containing functional groups like phosphonic acids have been used as coating materials for metal oxide nanoparticles, enhancing their colloidal stability and potential applications in nanomedicine (Berret & Graillot, 2022).
Helicity Induction in Polymers
- The compound's derivatives have been used to induce helicity in poly(phenylacetylene)s, showcasing its utility in creating sophisticated polymer structures with potential applications in advanced materials science (Onouchi et al., 2004).
Metal-Organic Frameworks
- This compound-related compounds have been utilized in the development of metal-organic frameworks, enhancing water stability and potential for use in various applications (Taylor et al., 2012).
Mechanism of Action
Target of Action
The primary target of m-PEG8-(CH2)12-phosphonic acid ethyl ester is the E3 ubiquitin ligase . This compound is a PROTAC linker , which is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
This compound, as a PROTAC linker , forms a bridge between the target protein and the E3 ubiquitin ligase . This connection allows the ubiquitin-proteasome system to recognize the target protein, leading to its ubiquitination and subsequent degradation .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By linking the target protein to an E3 ubiquitin ligase, the compound enables the selective degradation of the target protein .
Pharmacokinetics
It’s known that the compound is aPEG-based PROTAC linker , which suggests that it may have good water solubility .
Result of Action
The primary result of the action of this compound is the selective degradation of the target protein . This degradation occurs via the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .
Action Environment
The action environment of this compound is within the cell, where it interacts with the ubiquitin-proteasome system . The hydrophilic PEG linker in the compound increases its water solubility, which may influence its action, efficacy, and stability .
Properties
IUPAC Name |
1-diethoxyphosphoryl-12-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H65O11P/c1-4-41-43(32,42-5-2)31-15-13-11-9-7-6-8-10-12-14-16-34-19-20-36-23-24-38-27-28-40-30-29-39-26-25-37-22-21-35-18-17-33-3/h4-31H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGUPDSOXUBFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H65O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129359 | |
| Record name | Phosphonic acid, P-13,16,19,22,25,28,31,34-octaoxapentatriacont-1-yl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112737-70-7 | |
| Record name | Phosphonic acid, P-13,16,19,22,25,28,31,34-octaoxapentatriacont-1-yl-, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2112737-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-13,16,19,22,25,28,31,34-octaoxapentatriacont-1-yl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















